Ethyl 4-formamidopyrimidine-2-carboxylate
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Overview
Description
Ethyl 4-formamidopyrimidine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H9N3O3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formamidopyrimidine-2-carboxylate typically involves the reaction of ethyl cyanoacetate with formamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the pyrimidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formamidopyrimidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the pyrimidine ring.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, altering the oxidation state of the compound and potentially forming new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include dimethylamine, sodium phenoxide, and potassium fluoride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 4-formamidopyrimidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-formamidopyrimidine-2-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-formamidopyrimidine-2-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate: Known for its nucleophilic substitution reactions.
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Studied for its potential biological activities.
These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Properties
CAS No. |
71470-42-3 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
ethyl 4-formamidopyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-2-14-8(13)7-9-4-3-6(11-7)10-5-12/h3-5H,2H2,1H3,(H,9,10,11,12) |
InChI Key |
YMHWNLAAGMXNJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)NC=O |
Origin of Product |
United States |
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